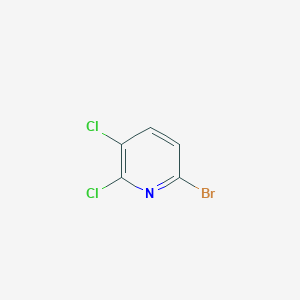

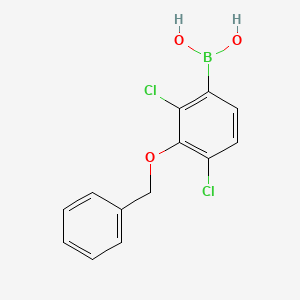

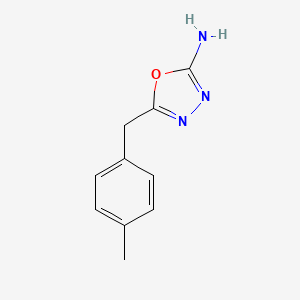

![molecular formula C19H30N2O4Si B1521767 tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate CAS No. 1171920-60-7](/img/structure/B1521767.png)

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate

Overview

Description

“tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate” is an organic compound that contains a tert-butyldimethylsilyloxy group . This group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for applications such as protecting groups in organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. The tert-butyldimethylsilyloxy group is a key feature of the molecule .

Chemical Reactions Analysis

tert-Butyldimethylsilyl ethers, like the one in the compound of interest, are stable to aqueous base but may be converted back to the alcohols under acidic conditions . They react with alcohols in the presence of base to give tert-butyldimethyl silyl ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with a tert-butyldimethylsilyloxy group can vary. For example, tert-butyldimethylsilyl chloride, a related compound, is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols . It has a melting point of 86–89 °C .

Scientific Research Applications

Organic Synthesis and Reactions

This compound is involved in the preparation and Diels‐Alder reactions of amido-substituted furans, indicating its utility in constructing complex molecular architectures through cycloaddition reactions. Such reactions are pivotal in the synthesis of natural products and pharmaceuticals due to their efficiency in forming carbon-carbon bonds (Padwa, Brodney, & Lynch, 2003).

Molecular Structure Studies

The compound serves as a basis for studying molecular structures, such as in the case of all-cis trisubstituted pyrrolidin-2-ones. Understanding the absolute configurations of such molecules is crucial in medicinal chemistry and drug design, as the activity of drugs can be highly dependent on their stereochemistry (Weber, Ettmayer, Hübner, & Gstach, 1995).

Hydrogen Bond Studies

Investigations into hydrogen bonding between acidic protons from alkynes and amides/carbonyl oxygen atoms as acceptor partners are facilitated by derivatives of this compound. Such studies are essential in supramolecular chemistry and the design of molecular recognition systems (Baillargeon, Lussier, & Dory, 2014).

Catalytic Reactions

The compound is involved in palladium-catalyzed multicomponent reactions, offering a pathway to synthesize complex organic molecules such as aminopyrroles and bicyclic analogues. This illustrates its role in facilitating catalytic processes that enhance synthetic efficiency and versatility (Qiu, Wang, & Zhu, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4Si/c1-18(2,3)25-17(22)21-13-9-16-15(20-11-13)10-14(24-16)12-23-26(7,8)19(4,5)6/h9-11H,12H2,1-8H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWQHLHPCRNXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674096 | |

| Record name | tert-Butyl [2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171920-60-7 | |

| Record name | tert-Butyl [2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

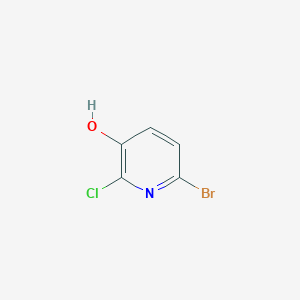

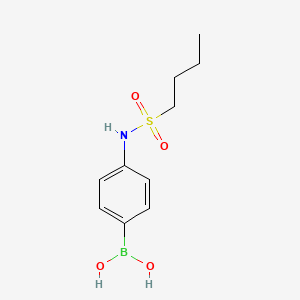

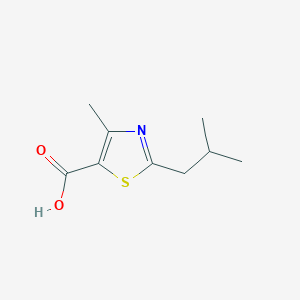

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)

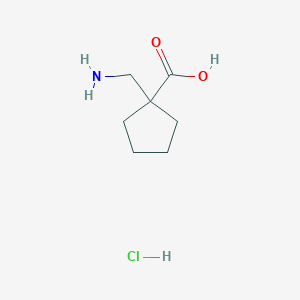

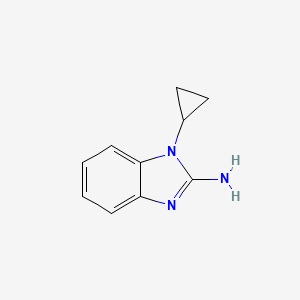

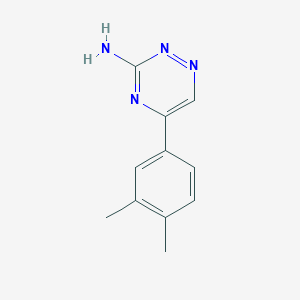

![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)

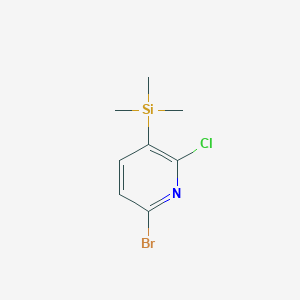

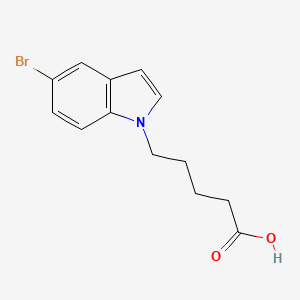

![[1-(2-Aminophenyl)piperidin-4-yl]methanol](/img/structure/B1521705.png)